2-bromo-N-(2,6-dimethylphenyl)acetamide
Overview
Description
2-bromo-N-(2,6-dimethylphenyl)acetamide is an organic compound with the molecular formula C₁₀H₁₂BrNO. It is a brominated acetamide derivative, characterized by the presence of a bromine atom attached to the acetamide group and a dimethylphenyl group. This compound is known for its applications in various chemical reactions and research fields due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2,6-dimethylphenyl)acetamide typically involves the bromination of N-(2,6-dimethylphenyl)acetamide. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions. The general reaction scheme is as follows:
Starting Material: N-(2,6-dimethylphenyl)acetamide
Reagent: Bromine (Br₂) or a bromine-containing reagent
Solvent: An appropriate solvent such as dichloromethane or chloroform
Conditions: The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
The reaction proceeds with the substitution of a hydrogen atom on the acetamide group with a bromine atom, resulting in the formation of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(2,6-dimethylphenyl)acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form the corresponding amine derivative.
Oxidation: Oxidative reactions can modify the acetamide group or the aromatic ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide (NaNH₂) or potassium thiolate (KSR) in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Major Products Formed
Nucleophilic Substitution: Formation of substituted acetamides.
Reduction: Formation of N-(2,6-dimethylphenyl)ethylamine.
Oxidation: Formation of oxidized derivatives of the acetamide or aromatic ring.
Scientific Research Applications
2-bromo-N-(2,6-dimethylphenyl)acetamide is utilized in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-N-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the acetamide group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2,6-dimethylphenyl)acetamide
- 2-fluoro-N-(2,6-dimethylphenyl)acetamide
- 2-iodo-N-(2,6-dimethylphenyl)acetamide
Uniqueness
2-bromo-N-(2,6-dimethylphenyl)acetamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific reactions and applications .
Properties
IUPAC Name |
2-bromo-N-(2,6-dimethylphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-7-4-3-5-8(2)10(7)12-9(13)6-11/h3-5H,6H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQPTEFSATTZFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20960652 | |
Record name | 2-Bromo-N-(2,6-dimethylphenyl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20960652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40251-98-7 | |
Record name | 2-Bromo-N-(2,6-dimethylphenyl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20960652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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